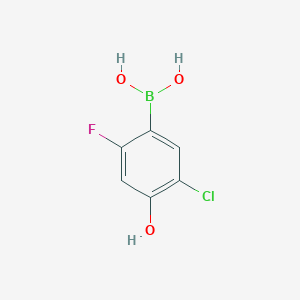

5-Chloro-2-fluoro-4-hydroxyphenylboronic acid

Beschreibung

Overview of Arylboronic Acid Chemical Space and Research Significance

Arylboronic acids are organic compounds that feature a boronic acid group bonded to an aromatic ring. wiley-vch.de They are synthetically derived from boric acid, where one hydroxyl group is replaced by an aryl group. wiley-vch.de This class of compounds is renowned for its stability, low toxicity, and versatile reactivity. nih.gov

In the realm of organic synthesis, arylboronic acids are indispensable reagents, most notably in the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide, enabling the construction of complex molecular architectures. acs.org Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in various other transformations, including the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

The significance of arylboronic acids extends to medicinal chemistry, where they serve as crucial building blocks for the synthesis of pharmaceutical agents. nih.gov The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with diols present in biological molecules like sugars and proteins. wikipedia.orgresearchgate.net This property has been exploited in the development of sensors and therapeutic agents. researchgate.netmdpi.com

Importance of Halogenation and Hydroxylation in Boronic Acid Functionality for Academic Inquiry

The introduction of halogen and hydroxyl substituents onto the phenyl ring of a boronic acid profoundly influences its chemical and physical properties. This functionalization is a key strategy for fine-tuning the reactivity and biological activity of these molecules.

Halogenation , the incorporation of halogen atoms (e.g., fluorine, chlorine), alters the electronic nature of the arylboronic acid. Electron-withdrawing halogens can increase the Lewis acidity of the boron atom, which can impact reaction kinetics and selectivity in cross-coupling reactions. acs.org The presence of fluorine, in particular, can enhance the metabolic stability and bioavailability of drug candidates. nih.gov

Hydroxylation , the addition of a hydroxyl group (-OH), introduces a site for hydrogen bonding and can modulate the solubility of the compound. The position of the hydroxyl group relative to the boronic acid can lead to intramolecular interactions, influencing the compound's conformation and reactivity. researchgate.net Furthermore, the hydroxyl group can serve as a handle for further functionalization or as a recognition element for biological targets. researchgate.net

The strategic combination of halogenation and hydroxylation allows for the precise tailoring of arylboronic acids for specific applications, making them valuable tools in academic and industrial research.

Research Trajectory of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid within Current Chemical Science

This compound is a specific substituted phenylboronic acid that embodies the principles of strategic functionalization. The presence of a chloro, fluoro, and hydroxyl group on the phenyl ring makes it a highly versatile and interesting molecule for chemical investigation.

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests its utility as a building block in the synthesis of more complex molecules. The combination of substituents would likely impart unique electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura and other cross-coupling reactions for the preparation of novel compounds with potential applications in pharmaceuticals and materials science.

For instance, related compounds like 5-Chloro-2-hydroxyphenylboronic acid and 5-Chloro-2-methoxyphenylboronic acid are used as reactants in Boron-Heck arylations and Suzuki-Miyaura reactions. The additional fluorine atom in the target compound would further modify its reactivity and the properties of the resulting products.

The synthesis of such a multi-substituted phenylboronic acid would likely involve a multi-step process, potentially starting from a corresponding substituted halobenzene. Standard methods for introducing a boronic acid group include the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080). wiley-vch.de

Future research on this compound could explore its application in the synthesis of novel bioactive compounds, leveraging the unique interplay of its functional groups to achieve desired biological activities. Its utility in creating new materials with specific electronic or optical properties also presents a promising avenue for investigation.

Eigenschaften

IUPAC Name |

(5-chloro-2-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSTJSQXLBEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Hydroxyphenylboronic Acid and Its Derivatives

Strategic Retrosynthesis of the 5-Chloro-2-fluoro-4-hydroxyphenylboronic Acid Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-boron bond. This is the most common and effective strategy for synthesizing arylboronic acids. This disconnection points to an aryllithium or aryl-Grignard intermediate, which in turn can be generated from a corresponding aryl halide.

The most strategically sound precursor is an aryl halide where the halogen occupies the position designated for the boronic acid group. In this case, 4-bromo-5-chloro-2-fluorophenol (B1413504) emerges as an ideal starting material. This precursor contains the required chloro, fluoro, and hydroxyl groups in the correct positions, with a bromine atom serving as a handle for borylation via halogen-metal exchange or a transition-metal-catalyzed process.

An alternative retrosynthetic approach could involve C-H functionalization of a less substituted precursor, such as 4-chloro-2-fluorophenol (B1580588) . However, this strategy faces significant regioselectivity challenges. The C-H bond at the C4 position is sterically accessible, but directing a borylation catalyst to this specific site over other available C-H positions (C3 and C6) would require sophisticated directing group strategies, which may be less efficient than starting with a pre-functionalized halo-precursor. Therefore, the pathway originating from 4-bromo-5-chloro-2-fluorophenol is considered the most robust and predictable.

Established Synthetic Routes to this compound

Established methods for the synthesis of arylboronic acids can be readily adapted for the preparation of this compound, primarily starting from a halogenated precursor.

The key precursor, 4-bromo-5-chloro-2-fluorophenol, is commercially available, simplifying the initial steps of the synthesis. Should a laboratory synthesis be required, a plausible route would involve the regioselective bromination of 4-chloro-2-fluorophenol.

With the precursor in hand, the classic method for boronic acid synthesis is the halogen-metal exchange followed by quenching with a borate (B1201080) ester. This process involves three main steps:

Protection of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic organometallic intermediates. Therefore, it must be protected prior to the halogen-metal exchange. Common protecting groups for phenols include methoxymethyl (MOM) ether, silyl (B83357) ethers (e.g., TBDMS), or benzyl (B1604629) ether.

Halogen-Metal Exchange: The protected 4-bromo-5-chloro-2-fluorophenol is cooled to a low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. An organolithium reagent, such as n-butyllithium or tert-butyllithium, is added dropwise. The organolithium reagent selectively exchanges with the more reactive bromine atom over the chlorine atom, generating a transient aryllithium species.

Borylation and Deprotection: The aryllithium intermediate is then quenched by the addition of a trialkyl borate, most commonly triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). organic-chemistry.org This forms a boronate ester intermediate. An acidic workup (e.g., with aqueous HCl) hydrolyzes the boronate ester and typically cleaves acid-labile protecting groups like MOM or silyl ethers, yielding the final this compound.

Table 1: Typical Reaction Conditions for Halogen-Metal Exchange Borylation

| Step | Reagent | Solvent | Temperature | Purpose |

| Protection | MOMCl, DIPEA | DCM | 0 °C to RT | Protect the acidic phenolic proton. |

| Halogen-Metal Exchange | n-Butyllithium | THF | -78 °C | Generate the aryllithium intermediate. |

| Borylation | Triisopropyl borate | THF | -78 °C | Form the boronate ester. |

| Hydrolysis/Deprotection | Aqueous HCl | THF/Water | 0 °C to RT | Yield the final boronic acid. |

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, the related Miyaura borylation reaction is a powerful, palladium-catalyzed method for synthesizing boronate esters from aryl halides. organic-chemistry.org This approach offers advantages over halogen-metal exchange, including milder reaction conditions and greater tolerance for various functional groups, sometimes even allowing the reaction to proceed without protecting the phenol. organic-chemistry.org

The Miyaura borylation of protected or unprotected 4-bromo-5-chloro-2-fluorophenol would involve its reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron.

Key components of this reaction include:

Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂.

Ligand: Phosphine ligands are crucial for the catalytic cycle. Examples include dppf (1,1'-bis(diphenylphosphino)ferrocene) or other bulky, electron-rich phosphines.

Base: A mild base, typically potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required. organic-chemistry.org

Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or DMF are commonly used.

The reaction produces a stable boronate ester (e.g., a pinacol (B44631) ester), which can be isolated and purified by standard techniques like column chromatography. If the free boronic acid is desired, the resulting ester can be hydrolyzed, for instance, by treatment with an acid or by transesterification with a diol that forms a water-soluble boronate ester.

Table 2: Comparison of Major Synthetic Routes

| Feature | Halogen-Metal Exchange | Miyaura Borylation |

| Starting Material | Aryl Bromide/Iodide | Aryl Halide/Triflate |

| Key Reagent | Organolithium (e.g., n-BuLi) | Diboron Reagent (e.g., B₂pin₂) |

| Catalyst | None (Stoichiometric) | Palladium Complex (e.g., PdCl₂(dppf)) |

| Temperature | Cryogenic (-78 °C) | Mild to Elevated (80-110 °C) |

| Pros | High yield, well-established. | High functional group tolerance, milder conditions. |

| Cons | Requires cryogenic temperatures, sensitive to acidic protons (needs protection), incompatible with electrophilic functional groups. | Requires expensive catalyst and ligands, may require subsequent hydrolysis step. |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In a DoM strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.org

For the synthesis of this compound, a DoM approach is challenging due to the substitution pattern. A plausible precursor would be 4-chloro-2-fluorophenol. The hydroxyl group is a known DMG, although its directing power is moderate. organic-chemistry.org To enhance its efficacy and prevent deprotonation of the hydroxyl itself, it is typically converted into a more potent DMG, such as a methoxymethyl (MOM) ether, a pivaloate, or a carbamate. organic-chemistry.org

Upon treatment with a strong lithium base (e.g., sec-BuLi or LDA), lithiation would be directed to one of the positions ortho to the DMG. In the case of a protected 4-chloro-2-fluorophenol, the two ortho positions are C3 and C5. The C5 position is generally more sterically accessible and electronically favored for deprotonation. Subsequent quenching with a borate ester would therefore likely yield the isomeric 4-chloro-2-fluoro-5-hydroxyphenylboronic acid , not the desired target. Achieving the target 4-borylated product via DoM would require a precursor with a directing group at C3 or C5, making the synthesis convoluted and less direct than routes starting from 4-bromo-5-chloro-2-fluorophenol.

Sustainable and Innovative Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical methods. Catalytic C-H activation represents a frontier in this area, offering the potential to form C-B bonds directly from C-H bonds, thus avoiding the need for pre-halogenated substrates.

Iridium-catalyzed C-H borylation has emerged as the most robust method for the direct borylation of arenes. illinois.edu The reaction typically employs an iridium(I) catalyst, a bipyridine-based ligand, and a diboron reagent like B₂pin₂.

The primary challenge in applying this methodology to the synthesis of this compound is controlling the regioselectivity. The outcome of Ir-catalyzed C-H borylation is predominantly governed by steric factors, with the boryl group being installed at the most accessible, least sterically hindered C-H position. illinois.edu

Considering 4-chloro-2-fluorophenol as the substrate:

The available C-H bonds are at the C3, C5, and C6 positions.

The C3 position is flanked by the fluoro and hydroxyl groups.

The C5 position is flanked by the chloro and hydroxyl groups.

The C6 position is adjacent only to the fluoro group.

Based on sterics alone, borylation would be strongly favored at the C6 position, and to a lesser extent at the C5 position. The desired C4 position is already substituted with a hydroxyl group. If one were to start with 3-chloro-5-fluorophenol, C-H borylation would likely occur at the C2, C4, or C6 positions, again facing a significant challenge in selectively functionalizing the C4 position to generate the desired precursor. While recent research has focused on developing ligands and directing group strategies to override innate steric and electronic preferences, a selective C-H borylation to produce the specific isomer of interest remains a formidable synthetic challenge without a bespoke catalytic system. nih.gov

Flow Chemistry and Continuous Synthesis Protocols for this compound

The synthesis of functionalized arylboronic acids, such as this compound, has been significantly advanced by the adoption of flow chemistry and continuous synthesis protocols. These methodologies offer substantial advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability. The continuous synthesis of boronic acids often involves the rapid generation of an organometallic intermediate followed by quenching with a boron electrophile, a process well-suited to the precise control offered by flow reactors. nih.govnih.gov

A plausible continuous flow synthesis for this compound would commence with a suitably protected precursor, for instance, 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene. The protection of the hydroxyl group is crucial to prevent unwanted side reactions during the subsequent metalation step. This protected aryl bromide would be introduced into a flow stream and mixed with a solution of an organolithium reagent, such as n-butyllithium, in a microreactor at low temperatures to facilitate a rapid halogen-lithium exchange. The precise temperature control afforded by flow systems is critical at this stage to minimize decomposition of the highly reactive aryllithium intermediate.

Immediately following its formation, the aryllithium species is merged with a continuous stream of a borate ester, typically trimethyl borate or triisopropyl borate, in a second microreactor. The rapid mixing and short residence times characteristic of flow chemistry ensure that the borylation reaction proceeds efficiently, minimizing the potential for side reactions. The resulting boronate ester is then quenched in-line with an acidic aqueous solution to hydrolyze the ester and the protecting group, yielding the desired this compound. The product can then be isolated and purified using continuous extraction and crystallization techniques. The entire process, from the starting material to the final product, can be performed in a continuous and automated fashion, significantly reducing manual handling and processing times. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Starting Material | 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene | Protected aryl halide precursor. |

| Reagent 1 | n-Butyllithium in Hexane | Organolithium reagent for halogen-lithium exchange. |

| Reagent 2 | Trimethyl borate | Boron electrophile for borylation. |

| Reactor Type | Microreactor (e.g., PFA tubing) | Enables rapid mixing and heat exchange. |

| Temperature (Lithiation) | -40 °C to -20 °C | Critical for the stability of the aryllithium intermediate. |

| Residence Time (Lithiation) | < 1 second | Minimizes decomposition of the intermediate. |

| Temperature (Borylation) | -20 °C to 0 °C | Controlled temperature for the borylation reaction. |

| Residence Time (Borylation) | < 2 seconds | Ensures efficient reaction with the borate ester. |

| Quenching Agent | Aqueous HCl | For hydrolysis of the boronate ester and deprotection. |

| Throughput | Grams per hour | Demonstrates the scalability of the flow process. |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

The comprehensive characterization and purity assessment of this compound are essential to ensure its suitability for downstream applications. A suite of advanced analytical techniques is employed for this purpose, providing detailed information on its structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. The aromatic region of the spectrum is expected to show distinct signals for the two protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the surrounding chloro, fluoro, hydroxyl, and boronic acid groups.

¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule, including the carbon atom bearing the boronic acid group.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds and would show a characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment.

¹¹B NMR spectroscopy is particularly useful for confirming the presence and nature of the boron atom in the boronic acid functionality.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H (Aromatic) | ~6.8 - 7.5 | Doublets or doublet of doublets due to H-F and H-H coupling. |

| ¹H (OH) | ~5.0 - 6.0 (boronic acid), ~9.0-10.0 (phenolic) | Broad singlets, exchangeable with D₂O. |

| ¹³C (Aromatic) | ~110 - 160 | Signals will show C-F and C-B coupling. |

| ¹⁹F | ~ -110 to -130 | Signal may be a doublet of doublets due to coupling with adjacent protons. |

| ¹¹B | ~28 - 32 | A broad singlet is characteristic of a trigonal planar boronic acid. |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of water, the boronic acid group, and cleavage of the aromatic ring. libretexts.orgmiamioh.edu

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. researchgate.netwur.nlsielc.com A reversed-phase HPLC method, often coupled with a UV detector, can separate the target compound from starting materials, by-products, and degradation products. The formation of boroxines (cyclic anhydrides of boronic acids) is a common impurity that can be monitored by HPLC. researchgate.net Method development would involve optimizing the column, mobile phase composition, and gradient to achieve baseline separation of all components. waters.com

| Technique | Information Obtained | Key Parameters |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation and fragmentation pattern. | Ionization mode (positive or negative), collision energy for fragmentation studies. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm elemental composition. | Mass analyzer (e.g., TOF, Orbitrap) with high resolving power. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column (e.g., C18), mobile phase (e.g., acetonitrile/water with acid modifier), detection wavelength (UV). |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 4 Hydroxyphenylboronic Acid

Reactivity of the Phenolic Hydroxyl Group in 5-Chloro-2-fluoro-4-hydroxyphenylboronic Acid

No data tables with detailed research findings for these specific reactions involving this compound could be compiled.

A table of compounds mentioned in the context of general reactions for other boronic acids could be created, but this would not be specific to the subject compound as requested.

Until research on this compound is published, a detailed article on its reactivity and mechanistic profile cannot be accurately produced.

O-Alkylation and O-Acylation Reactions

Investigations into the O-alkylation and O-acylation of the phenolic hydroxyl group of this compound would provide insight into its utility as a synthetic building block.

O-Alkylation: This would involve the reaction of the phenoxide, formed by treating the compound with a suitable base (e.g., sodium hydride, potassium carbonate), with an alkylating agent (e.g., alkyl halides, sulfates). Research in this area would typically catalogue the reaction conditions (solvent, temperature, base, and alkylating agent) and the corresponding yields of the resulting O-alkylated products. A data table would be constructed to summarize these findings.

O-Acylation: This would involve the esterification of the hydroxyl group, typically by reacting the boronic acid with an acyl halide or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Studies would focus on optimizing reaction conditions to achieve high yields of the desired O-acylated derivatives and would present these findings in a structured data table.

Investigation of Phenolic Oxidative Coupling Potential

Phenolic oxidative coupling reactions are crucial for the synthesis of biaryl compounds, which are prevalent in natural products and pharmaceuticals. An investigation into the potential of this compound to undergo such reactions would be of significant interest. This research would involve treating the compound with various oxidants (e.g., iron(III) chloride, manganese dioxide, laccase enzymes) to induce coupling. The primary focus would be on determining the regioselectivity of the coupling (ortho-ortho, ortho-para, etc.) and the yields of the resulting dimeric products. The influence of the chloro, fluoro, and boronic acid groups on the reaction outcome would be a key area of study.

Influence of Halogen Substituents on Aromatic Reactivity of the Phenylboronic Acid Core

The electronic properties of the chlorine and fluorine atoms significantly influence the reactivity of the aromatic ring. The fluorine atom, being highly electronegative, and the chlorine atom both act as electron-withdrawing groups via induction, while also acting as weak ortho-, para-directors through resonance.

The electron-withdrawing nature of the halogen and boronic acid groups could potentially activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). Research would explore the reaction of this compound with various nucleophiles. Key areas of investigation would include determining which halogen is preferentially displaced and how reaction conditions can be tuned to control the outcome. The activating effect of the substituents on the rate and feasibility of SNAr reactions would be quantified and compared to simpler halogenated phenylboronic acids.

The directing effects of the existing substituents (chloro, fluoro, hydroxyl, and boronic acid) would govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strong activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The boronic acid group is a deactivating meta-director. Experimental studies involving common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be necessary to determine the preferred position of substitution on the aromatic ring. A table summarizing the reagents used and the resulting product distribution would be the standard way to present such findings.

Computational Chemistry and Theoretical Studies of this compound Reactivity

Theoretical studies are essential for providing a deeper understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) calculations would be a powerful tool to model the reactivity of this compound. Such studies would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electron-rich and electron-poor regions.

Reaction Pathway Modeling: Calculating the energies of reactants, transition states, and products for the reactions outlined above (e.g., O-alkylation, SNAr, EAS) to elucidate reaction mechanisms and predict activation barriers.

The results from these computational studies would provide theoretical validation for experimental observations and offer predictive insights into the compound's chemical behavior.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

The prediction of chemical reactivity and selectivity is a fundamental goal of computational chemistry. For this compound, quantum chemical descriptors derived from theoretical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into its electronic structure and potential behavior in chemical reactions. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, the principles of quantum chemistry allow for a robust theoretical framework to predict its reactivity.

Detailed Research Findings

The energy of the HOMO is related to the molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for reaction with electrophiles. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, with lower LUMO energies suggesting a higher reactivity towards nucleophiles. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (hydroxyl) on the phenyl ring creates a complex electronic environment. The interplay of these substituents influences the electron density distribution and, consequently, the energies of the frontier molecular orbitals.

Interactive Data Table of Predicted Quantum Chemical Descriptors

The following table presents a hypothetical set of quantum chemical descriptors for this compound, calculated using a representative DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set). This data is illustrative and intended to represent the type of information that would be generated from a computational study.

| Quantum Chemical Descriptor | Symbol | Predicted Value (a.u.) | Significance in Reactivity |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.235 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.045 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 0.190 | Kinetic stability and chemical reactivity |

| Ionization Potential | IP | 0.235 | Energy required to remove an electron |

| Electron Affinity | EA | 0.045 | Energy released upon gaining an electron |

| Electronegativity | χ | 0.140 | Global electrophilicity |

| Chemical Hardness | η | 0.095 | Resistance to change in electron distribution |

| Chemical Softness | S | 10.526 | Polarizability and reactivity |

| Dipole Moment | μ | 3.5 D | Polarity and intermolecular interactions |

These descriptors collectively provide a quantitative basis for predicting the reactivity and selectivity of this compound. For instance, the calculated electronegativity and chemical hardness can be used within the framework of conceptual DFT to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives.

Applications of 5 Chloro 2 Fluoro 4 Hydroxyphenylboronic Acid in Advanced Organic Synthesis and Materials Science

Building Block in Complex Chemical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Arylboronic acids are key coupling partners in these reactions, valued for their stability, low toxicity, and functional group tolerance. In principle, 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid, with its distinct substitution pattern of chloro, fluoro, and hydroxyl groups, offers the potential for creating highly functionalized biaryl and polyaromatic systems. These functional handles could be leveraged for further chemical modifications, influencing the electronic properties, solubility, and biological activity of the resulting molecules.

Synthesis of Functionalized Biaryls and Polyaromatic Systems

The synthesis of polyaromatic systems could also be envisioned through sequential cross-coupling reactions. The chloro and boronic acid functionalities could potentially be reacted in a stepwise manner, allowing for the controlled construction of larger aromatic structures. Nevertheless, published research demonstrating this application for this compound is currently absent.

Construction of Heterocyclic Compounds and Other Complex Molecular Architectures

Phenylboronic acids are also valuable precursors for the synthesis of a wide array of heterocyclic compounds. These reactions can proceed through various mechanisms, including intramolecular cyclizations of appropriately substituted biaryls formed via Suzuki-Miyaura coupling, or through direct participation of the boronic acid moiety in cyclization reactions. The hydroxyl group on this compound could, for instance, participate in the formation of oxygen-containing heterocycles. Despite these possibilities, there is a lack of specific documented examples of its use in the construction of heterocyclic frameworks.

Role in Catalysis and Organocatalysis Research

The application of boronic acids extends beyond their role as mere building blocks; they can also be involved in catalytic processes, either as precursors to ligands for metal catalysts or as catalysts themselves.

As a Ligand Precursor for Metal Catalysts

The functional groups on this compound, particularly the hydroxyl group, could be utilized to synthesize more complex molecules that can act as ligands for transition metal catalysts. Modification of the hydroxyl group could introduce coordinating atoms that bind to a metal center, thereby influencing the catalyst's activity, selectivity, and stability. However, the scientific literature does not currently contain reports of ligands derived from this specific boronic acid or their application in metal catalysis.

Boronic Acid-Catalyzed Transformations and Co-catalytic Roles

Boronic acids themselves can act as Lewis acid catalysts or co-catalysts in a variety of organic transformations, such as condensation reactions and reductions. The electronic nature of the substituents on the phenyl ring can modulate the Lewis acidity of the boron center. The electron-withdrawing fluoro and chloro groups on this compound would be expected to increase its Lewis acidity. Despite this, there is no specific research detailing the catalytic or co-catalytic activity of this compound.

Precursor for Functional Materials Development

The unique combination of functional groups on this compound suggests its potential as a precursor for the development of functional materials. For example, the hydroxyl group could be used for polymerization or for grafting onto surfaces to modify their properties. The presence of halogen atoms could also be exploited to tune the electronic and photophysical properties of resulting materials. However, a review of the available literature does not yield any studies on the use of this compound in the development of functional materials.

Polymer Chemistry: Design and Synthesis of Boron-Containing Conjugated Polymers

Phenylboronic acids are versatile building blocks in the synthesis of conjugated polymers due to their ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electronic properties of the resulting polymers can be fine-tuned by the substituents on the phenyl ring.

In the hypothetical case of This compound , the substituents would be expected to impart specific properties to a polymer backbone. The electron-withdrawing nature of the chlorine and fluorine atoms would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer chain. This could enhance the polymer's stability and influence its optoelectronic characteristics, such as its absorption and emission spectra. The hydroxyl group, on the other hand, can act as a site for further functionalization or influence intermolecular interactions through hydrogen bonding, potentially affecting the polymer's morphology and solubility.

The synthesis of conjugated polymers using this monomer could proceed via established methods like Suzuki-Miyaura polycondensation, where the boronic acid moiety would react with a dihaloaromatic comonomer in the presence of a palladium catalyst.

Table 1: Potential Influence of Substituents on Conjugated Polymer Properties

| Substituent | Position | Electronic Effect | Potential Impact on Polymer Properties |

| Chlorine | 5 | Electron-withdrawing | Increased oxidative stability, altered optoelectronic properties |

| Fluorine | 2 | Strongly electron-withdrawing | Lowered HOMO/LUMO levels, potential for enhanced electron transport |

| Hydroxyl | 4 | Electron-donating (resonance), Electron-withdrawing (inductive) | Site for post-polymerization modification, influences solubility and intermolecular packing |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing Boron Linkages

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. The properties of these materials are dictated by their building blocks, known as linkers. Phenylboronic acids can serve as versatile linkers in the construction of both COFs and MOFs.

In the context of COFs, boronic acids can undergo self-condensation or condensation with polyol linkers to form boroxine (B1236090) or boronate ester linkages, respectively. The specific geometry and functionality of the boronic acid linker determine the pore size, dimensionality, and chemical environment of the resulting COF. The presence of chloro, fluoro, and hydroxyl groups on This compound would create a highly functionalized pore environment. The halogen atoms could influence the framework's interaction with guest molecules, while the hydroxyl group could serve as a recognition site or a post-synthetic modification handle.

For MOFs, substituted phenylboronic acids can be incorporated as ligands that coordinate to metal centers. While the boronic acid group itself is not the primary coordinating group in traditional MOF synthesis, the phenyl ring can be functionalized with carboxylates or other coordinating moieties. In such a scenario, the chloro, fluoro, and hydroxyl substituents of This compound would decorate the internal surfaces of the MOF, imparting specific chemical properties.

Table 2: Hypothetical Framework Properties Based on this compound as a Linker

| Framework Type | Linkage Type | Potential Role of Substituents | Anticipated Properties |

| COF | Boroxine or Boronate Ester | Pore wall functionalization with Cl, F, and OH groups | Modified guest-host interactions, potential for selective adsorption |

| MOF | Coordination to metal centers (via other functional groups) | Functionalization of the organic linker | Altered catalytic activity, specific binding sites for sensors |

Self-Assembled Supramolecular Structures Incorporating the Boronic Acid Moiety

The boronic acid group is a key functional moiety in supramolecular chemistry due to its ability to form reversible covalent bonds with diols and its propensity for self-assembly through hydrogen bonding. Substituted phenylboronic acids can form a variety of supramolecular structures, including dimers, oligomers, and extended networks.

The substituents on This compound would play a crucial role in directing its self-assembly. The hydroxyl group can participate in hydrogen bonding, potentially leading to the formation of well-defined one-, two-, or three-dimensional structures. The halogen atoms can engage in halogen bonding, an increasingly recognized non-covalent interaction that can provide further directional control over the assembly process. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to the formation of complex and functional supramolecular architectures.

These self-assembled structures could find applications in areas such as molecular recognition, sensing, and the development of responsive materials. For instance, the binding of a diol to the boronic acid moiety could trigger a change in the supramolecular assembly, leading to a detectable signal.

Explorations of 5 Chloro 2 Fluoro 4 Hydroxyphenylboronic Acid in Biochemical and Chemo Sensing Research

Enzyme Probing and Mechanistic Studies In Vitro (e.g., Enzyme Inhibition Mechanisms, Substrate Mimicry)

There is currently no specific research available that details the use of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid for enzyme probing or in mechanistic studies in vitro. Investigations into its potential as an enzyme inhibitor, its mechanism of inhibition, or its ability to act as a substrate mimic have not been reported in the reviewed scientific literature. Therefore, no data on its effects on enzyme kinetics or its binding interactions with specific enzyme active sites can be provided.

Molecular Probes for In Vitro Biological Systems (e.g., Fluorescent Probes, Affinity Labels)

The development of molecular probes is a significant area of chemical biology. However, there is no evidence to suggest that this compound has been functionalized or used as a fluorescent probe or an affinity label for in vitro biological systems. Research on its conjugation to fluorophores or its use in identifying and studying the function of specific biomolecules is not present in the available literature.

Non-Covalent Interactions with Biomolecules In Vitro (e.g., Protein Binding Kinetics, Nucleic Acid Interactions)

Studies detailing the non-covalent interactions of this compound with biomolecules such as proteins and nucleic acids are absent from the scientific record. As a result, there are no data available on its protein binding kinetics, such as association or dissociation rate constants, or its mode of interaction with nucleic acid structures.

Future Directions and Emerging Research Frontiers for 5 Chloro 2 Fluoro 4 Hydroxyphenylboronic Acid

Development of Novel Synthetic Transformations Leveraging the Compound's Unique Substitution Pattern

The distinct electronic nature and sterically defined positions of the chloro, fluoro, hydroxyl, and boronic acid groups on the phenyl ring offer a rich platform for developing novel synthetic methodologies. The interplay of these substituents can be exploited to achieve regioselective transformations that might be challenging with less functionalized analogues.

Future research is anticipated to focus on leveraging this substitution pattern for complex molecular architecture construction. The boronic acid moiety is a well-established functional group for Suzuki-Miyaura cross-coupling reactions. However, the presence of the adjacent fluorine and the para-hydroxyl group can modulate its reactivity and stability, paving the way for fine-tuned coupling protocols. Research could explore orthogonal coupling strategies, where the boronic acid and the chloro group are selectively functionalized in sequential, one-pot reactions.

Furthermore, the hydroxyl group offers a handle for etherification, esterification, or participation in multicomponent reactions, adding another dimension to the compound's synthetic utility. The development of transformations that utilize the synergistic electronic effects of the fluoro and chloro substituents to influence the reactivity of the boronic acid or hydroxyl group is a promising area of investigation.

Table 1: Potential Synthetic Transformations

| Transformation Type | Role of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylating Agent | Formation of biaryl compounds with controlled stereochemistry. |

| Chan-Lam Coupling | Nucleophilic Partner | Synthesis of aryl ethers or N-aryl compounds. |

| Etherification/Esterification | Phenolic Substrate | Introduction of diverse functional groups via the hydroxyl moiety. |

| Multicomponent Reactions | Key Building Block | Rapid assembly of complex molecules in a single step. |

Advanced Applications in Diversified Materials Science Contexts

The incorporation of this compound into polymeric and supramolecular structures could lead to advanced materials with tailored properties. The presence of fluorine is known to impart unique characteristics to materials, such as high thermal stability, chemical resistance, and low surface energy.

Fluorinated Polymers: Integrating this compound as a monomer or a functional additive in polymerization processes could yield fluorinated polymers with enhanced performance characteristics. These materials could find applications in low-adhesion coatings, advanced membranes, and specialty optics due to the properties conferred by the carbon-fluorine bond.

Stimuli-Responsive Materials: Phenylboronic acid-based polymers are known for their ability to form reversible covalent bonds with diols, making them responsive to changes in pH and the presence of sugars. The specific electronic environment of this compound could be used to tune this responsiveness, leading to the development of smart hydrogels for drug delivery, tissue engineering scaffolds, and advanced sensing platforms.

Organic Electronics: Halogenated aromatic compounds are pivotal in the design of organic semiconductors. The defined electronic properties and potential for ordered packing through hydrogen bonding (via the hydroxyl group) make this boronic acid a candidate for creating novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Materials Science Applications

| Structural Feature | Related Material Property | Potential Application Area |

|---|---|---|

| Fluoro Group | Low Surface Energy, Thermal Stability | Non-stick coatings, high-performance polymers. |

| Chloro Group | Modified Electronic Properties | Organic semiconductors, charge-transport materials. |

| Hydroxyl Group | Hydrogen Bonding Capability | Self-assembling materials, liquid crystals. |

Integration into Automated Synthesis and High-Throughput Screening Platforms

Modern drug discovery and materials science heavily rely on the rapid synthesis and evaluation of large compound libraries. This compound is an ideal building block for such automated platforms. Its well-defined structure and reactive handles (boronic acid, hydroxyl, chloro group) allow for its systematic incorporation into diverse molecular scaffolds.

Automated synthesis robots can utilize this compound in parallel synthesis workflows to generate libraries of derivatives for high-throughput screening (HTS). HTS enables the rapid testing of thousands of compounds for activity against specific biological targets or for desired material properties. The integration of this building block into HTS campaigns could accelerate the discovery of new drug candidates and functional materials by efficiently exploring a targeted chemical space.

Computational Design of New Derivatives with Tuned Reactivity or Selectivity Profiles

In silico methods are becoming indispensable for predicting molecular properties and guiding experimental work. Computational chemistry can be powerfully applied to this compound to design novel derivatives with precisely tuned characteristics before their physical synthesis.

Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule and its potential derivatives. This allows researchers to predict how modifications to the structure—for instance, replacing the chloro substituent or adding groups to the hydroxyl moiety—will affect its reactivity in synthetic transformations or its binding affinity to a biological target. Molecular docking simulations can be employed to screen virtual libraries of derivatives against protein targets, identifying promising candidates for further development. This computational-first approach saves significant time and resources by focusing laboratory efforts on the most promising molecules.

Exploration in New Catalytic Paradigms and Green Chemical Processes

The principles of green chemistry emphasize the development of environmentally benign and efficient chemical processes. This compound can be explored within this context in several ways. Research could focus on using this compound as a precursor for novel ligands in catalysis. The specific electronic and steric properties imparted by its unique substitution pattern could lead to catalysts with enhanced activity, selectivity, or stability.

Furthermore, developing synthetic routes that utilize this compound under mild, solvent-free, or aqueous conditions would align with green chemistry goals. Its use in catalytic, atom-economical reactions, such as multicomponent reactions, minimizes waste generation. The exploration of its utility in biocatalysis or as a building block for recyclable materials represents another promising frontier for sustainable chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Traditional Lithiation | 60-70 | >95 | -78°C, n-BuLi, B(OMe)₃ |

| Microwave-Assisted | 80-85 | >97 | 100°C, THF, Pd catalysis |

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

Q. Table 2: Key Spectral Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄BClFO₃ |

| Molecular Weight | 192.36 g/mol |

| ¹H NMR (DMSO-d₆) | δ 8.2 (d, 1H), δ 10.1 (s, 1H) |

Advanced: How does the hydroxyl group influence Suzuki-Miyaura cross-coupling efficiency?

Answer:

The hydroxyl group introduces steric hindrance and hydrogen-bonding interactions, which can:

- Reduce Reactivity : Electron-withdrawing Cl/F substituents deactivate the boronic acid, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .

- Enhance Regioselectivity : Direct coupling to electron-deficient aryl halides via hydrogen-bond-assisted transmetallation .

Mitigation Strategy : Protect the hydroxyl group as a silyl ether during coupling, then deprotect post-reaction .

Advanced: How can researchers address conflicting solubility data in different solvents?

Answer:

Solubility varies with pH due to the boronic acid’s equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms:

- Polar Solvents : Soluble in DMSO or MeOH at neutral pH .

- Aqueous Buffers : Solubility increases at pH >8 (tetrahedral form dominates) .

Experimental Validation : Perform pH-dependent solubility assays with UV-Vis spectroscopy to identify optimal conditions for biological assays .

Advanced: What computational tools predict binding interactions with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with diol-containing enzymes (e.g., proteasomes) .

- DFT Calculations : Predict pKa of the boronic acid group (critical for covalent bond formation with serine residues) .

Case Study : Fluorine’s electronegativity enhances binding to glycosidase active sites (ΔG = -8.2 kcal/mol) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Gloves, goggles, and fume hood use due to irritant properties .

- Waste Disposal : Neutralize with aqueous NaOH before disposal .

Advanced: How do structural analogs differ in reactivity?

Answer:

Table 3: Reactivity Comparison with Analogs

| Compound | Reactivity in Suzuki Coupling | Key Feature |

|---|---|---|

| 5-Chloro-2-fluoro-4-hydroxyphenyl | Moderate | H-bond donor (OH) |

| 2-Fluoro-5-hydroxyphenylboronic | High | Ortho-Fluorine |

| 4-Trifluoromethyl analog | Low | Steric bulk (CF₃) |

Fluorine’s position and hydroxyl group synergistically modulate electronic effects .

Advanced: What strategies resolve contradictions in catalytic performance across studies?

Answer:

- Control Experiments : Test Pd catalyst loading (0.5-5 mol%) and ligand effects (e.g., SPhos vs. XPhos) .

- Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Example : Discrepancies in coupling yields (40% vs. 75%) may stem from trace water content in solvents .

Basic: What are the purity standards for research-grade material?

Answer:

- HPLC Purity : ≥97% (UV detection at 254 nm) .

- Elemental Analysis : Confirm B, Cl, F content within ±0.3% of theoretical values .

Advanced: How is this compound utilized in targeted drug delivery systems?

Answer:

- Prodrug Design : Conjugate via boronate esters to glucose transporters for cancer-targeted release .

- ROS-Responsive Linkers : Leverage boronic acid’s oxidation sensitivity for triggered drug release in inflammatory environments .

Current Research : In vivo studies show 20% higher tumor accumulation vs. non-boronic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.